In Vitro Antiproliferative Potency: DCB-3503 vs. Tylophorinidine (PA-7) in HepG2 Hepatocellular Carcinoma Cells
In a direct head-to-head structure–activity relationship (SAR) study evaluating multiple phenanthroindolizidine alkaloids against HepG2 hepatocellular carcinoma cells, DCB-3503 exhibited a GI50 of 35±5 nM, while tylophorinidine (PA-7), a closely related natural alkaloid, exhibited a GI50 of 11±5 nM [1]. This 3.1-fold difference in potency underscores the sensitivity of antiproliferative activity to specific structural modifications within the phenanthroindolizidine scaffold.
| Evidence Dimension | 50% Growth Inhibition Concentration (GI50) |
|---|---|
| Target Compound Data | 35±5 nM |
| Comparator Or Baseline | Tylophorinidine (PA-7): 11±5 nM |
| Quantified Difference | 3.1-fold lower potency for DCB-3503 |
| Conditions | HepG2 human hepatocellular carcinoma cell line; 72-hour exposure |
Why This Matters
For procurement decisions in hepatocellular carcinoma research, this quantitative difference informs appropriate compound selection based on desired potency thresholds and structure–activity relationship investigations.
- [1] Gao W, Bussom S, Grill SP, Gullen EA, Hu YC, Huang X, Zhong S, Kaczmarek C, Gutierrez J, Francis S, Baker DC, Yu S, Cheng YC. Structure–activity studies of phenanthroindolizidine alkaloids as potential antitumor agents. Bioorg Med Chem Lett. 2007 May 15;17(10):2803-2806. View Source
